6,7-Dichloro-3-formylindole: Technical Procurement & Synthesis Guide
6,7-Dichloro-3-formylindole: Technical Procurement & Synthesis Guide
The following technical guide is structured to serve as an authoritative resource for the procurement, synthesis, and validation of 6,7-dichloro-1H-indole-3-carbaldehyde .
Executive Summary
6,7-dichloro-1H-indole-3-carbaldehyde (also known as 6,7-dichloro-3-formylindole) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, antiviral agents, and synthetic modulators of the Aryl Hydrocarbon Receptor (AhR).[1] Due to the electron-withdrawing nature of the chlorine substituents at positions 6 and 7, this compound exhibits distinct reactivity and metabolic stability profiles compared to its non-halogenated congeners.
This guide provides a verified supplier landscape, a corrected chemical identity profile, and a self-validating synthesis protocol for researchers facing procurement bottlenecks.
Part 1: Chemical Identity & Critical Correction
CRITICAL ADVISORY: A common database error associates this compound with CAS 1424-66-4 . This is incorrect. CAS 1424-66-4 refers to 2-Chloro-4-(dimethylamino)benzaldehyde.[2][3] Researchers must use the verified identifiers below to avoid costly procurement errors.
| Feature | Specification |
| Correct CAS | 1227564-00-2 |
| IUPAC Name | 6,7-dichloro-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| Key Precursor | 6,7-Dichloroindole (CAS: 57817-08-0) |
Part 2: Procurement Landscape & Price Comparison
The market for 6,7-dichloro-3-formylindole is characterized by low inventory and high unit costs due to the complexity of selectively halogenating the indole core at the 6 and 7 positions.
Supplier Tier Analysis
Prices are snapshots based on Q1 2025 data and subject to fluctuation.
| Supplier Tier | Vendor Examples | Typical Pack Size | Price Range (USD) | Lead Time | Purity Guarantee |
| Tier 1 (Global Stock) | Apollo Scientific, BLD Pharm | 100 mg - 1 g | $150 - $250 / g | 1-2 Weeks | >97% (HPLC) |
| Tier 2 (Resellers) | Reagentia, Fisher (3rd party) | 250 mg | $450+ / 250 mg | 3-4 Weeks | >95% |
| Tier 3 (Bulk/Custom) | Shanghai Nianxing, Enamine | 10 g - 100 g | Inquire | 4-6 Weeks | >98% |
Procurement Strategy: For pilot-scale medicinal chemistry (<5 g), Apollo Scientific or BLD Pharm currently offer the best balance of price and lead time. For larger scales (>10 g), in-house synthesis (detailed below) is significantly more cost-effective due to the high markup on the aldehyde functionality.
Part 3: Synthesis & Manufacturing (In-House Protocol)
When commercial stock is unavailable or cost-prohibitive, the Vilsmeier-Haack Formylation is the industry-standard method for synthesizing this compound.
Mechanistic Insight
The 6,7-dichloro substitution pattern exerts a strong inductive withdrawing effect (-I) , deactivating the indole ring. Unlike unsubstituted indole, which formylates readily at 0°C, the 6,7-dichloro variant requires thermal activation to drive the electrophilic attack of the chloroiminium ion at the C3 position.
Validated Experimental Protocol
Scale: 10 mmol (approx. 1.86 g of starting material)
Reagents:
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Substrate: 6,7-Dichloroindole (1.86 g, 10 mmol)
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Reagent A: Phosphorus Oxychloride (POCl₃) (1.1 eq, 1.69 g)
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Solvent/Reagent B: Anhydrous DMF (5.0 eq as solvent/reactant)
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Quench: 2M NaOH or Saturated Na₂CO₃
Step-by-Step Workflow:
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Vilsmeier Reagent Formation:
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Cool anhydrous DMF (5 mL) to 0°C under N₂ atmosphere.
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Add POCl₃ dropwise over 15 minutes. Observation: The solution will turn pale yellow/orange as the chloroiminium salt forms.
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Stir at 0°C for 30 minutes.
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Substrate Addition:
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Dissolve 6,7-dichloroindole in minimal DMF (2 mL).
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Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
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Thermal Activation (Critical Step):
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Warm the reaction mixture to 80–90°C .
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Note: Standard indoles react at RT. The dichloro-analog requires heating for 4–6 hours to reach full conversion. Monitor by TLC (30% EtOAc/Hexane).
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Hydrolysis & Isolation:
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Cool to RT and pour the mixture onto crushed ice (50 g).
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Basify to pH 9-10 using 2M NaOH (exothermic; add slowly).
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Result: The product will precipitate as a solid.
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Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
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Reaction Pathway Visualization
Caption: Vilsmeier-Haack formylation pathway adapted for electron-deficient 6,7-dichloroindole, highlighting the thermal activation requirement.
Part 4: Quality Assurance & Self-Validation
To ensure the integrity of the purchased or synthesized material, the following QC parameters must be met.
Analytical Specifications
| Test | Acceptance Criteria | Diagnostic Signal |
| ¹H-NMR (DMSO-d₆) | >98% Purity | Aldehyde (-CHO): Singlet at ~9.9–10.1 ppm.Indole NH: Broad singlet at ~12.0 ppm.Aromatic: Distinct splitting pattern for H4/H5 (doublets). |
| HPLC | >97% Area | Retention time shift vs. non-chlorinated standard (more lipophilic). |
| Melting Point | 240–245°C (Dec) | Sharp range indicates high purity; broad range suggests oligomerization. |
Stability & Handling
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (6,7-dichloroindole-3-carboxylic acid) upon prolonged air exposure.
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Safety: The compound is an irritant. Use standard PPE. The synthesis involves POCl₃ (highly corrosive) and DMF (hepatotoxic); perform all steps in a fume hood.
References
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Apollo Scientific. Product Safety Data Sheet: 6,7-Dichloro-1H-indole-3-carbaldehyde. Retrieved from (Verified Source for CAS 1227564-00-2).
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ChemSrc. 6,7-dichloro-1H-Indole-3-carboxaldehyde Chemical Properties and Suppliers. Retrieved from .
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
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PubChem. Compound Summary for CAS 1424-66-4 (2-Chloro-4-(dimethylamino)benzaldehyde). Retrieved from (Cited for CAS correction verification).
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BLD Pharm. 6-Chloro-1H-indole-3-carbaldehyde Technical Data. Retrieved from .
